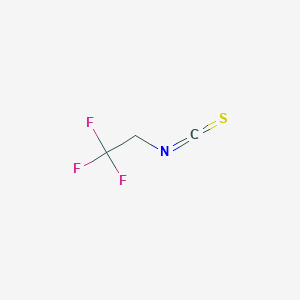

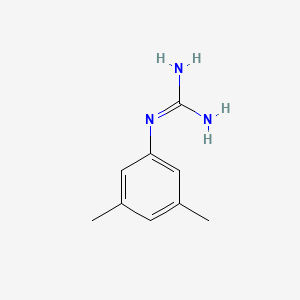

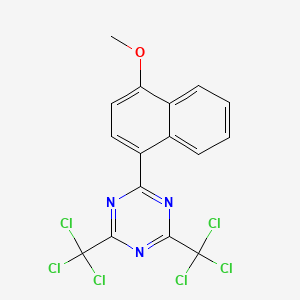

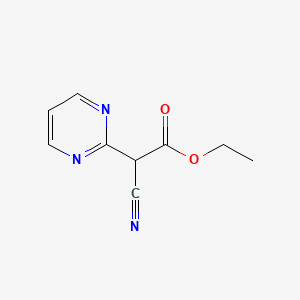

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

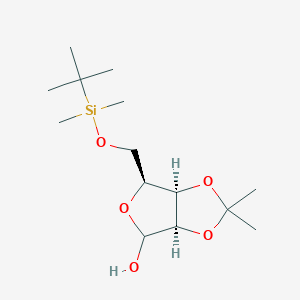

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 . It is used in research and has potential applications in various fields .

Synthesis Analysis

The synthesis of pyrimidine derivatives, which include Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthesis process can be influenced by various factors, including the choice of starting materials and the conditions under which the reactions are carried out .

Physical And Chemical Properties Analysis

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is a liquid at room temperature . It should be stored in a sealed container in a dry environment at room temperature . The compound’s InChI code is CGJJSVUMDOTFHU-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

New Routes to Heterocycles

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate has been utilized in the synthesis of novel heterocycles such as 1,3,4-oxadiazoles, oxadiazolopyridines, and pyridopyridazines, highlighting its versatility as a building block in organic synthesis (Elnagdi et al., 1988).

Anomalous Cyclization

The compound has been involved in anomalous cyclization reactions leading to the formation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, indicating its reactivity and potential in creating novel chemical structures (Erkin & Krutikov, 2007).

Synthesis of Chromone Derivatives

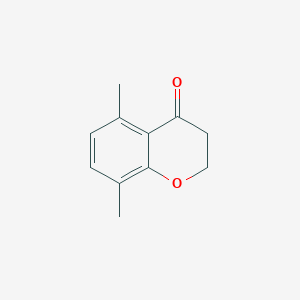

Research has shown the use of ethyl 2-cyano-2-(pyrimidin-2-yl)acetate in reactions with 3-cyanochromones, leading to the synthesis of various chromone derivatives, which are important in medicinal chemistry (Sosnovskikh et al., 2010).

Formation of Heterocyclic Enaminonitriles

The compound has been used in the formation of heterocyclic enaminonitriles, which further react to produce various acetic acid derivatives, expanding the chemical diversity obtainable from this precursor (Hachiyama et al., 1983).

Pyrrole Derivative Synthesis

It has been applied in the synthesis of pyrrole derivatives, demonstrating its role in building complex and biologically significant molecules (Dawadi & Lugtenburg, 2011).

Creation of Cycloheptapyrrolopyrimidinones

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate has been involved in reactions to create 2-methyl-4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, illustrating its use in generating polycyclic compounds (Abe, 1987).

Propiedades

IUPAC Name |

ethyl 2-cyano-2-pyrimidin-2-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7(6-10)8-11-4-3-5-12-8/h3-5,7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJJSVUMDOTFHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=NC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556853 |

Source

|

| Record name | Ethyl cyano(pyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate | |

CAS RN |

65364-63-8 |

Source

|

| Record name | Ethyl cyano(pyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.